DS-1040 Tosylate
描述
DS-1040 Tosylate is an orally active, selective inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). It has IC50s of 5.92 nM and 8.01 nM for human and rat TAFIa respectively . It is a fibrinolysis enhancer for thromboembolic diseases .
Molecular Structure Analysis
The molecular weight of DS-1040 Tosylate is 465.61 and its formula is C23H35N3O5S . The structure is available on the MedChemExpress website .Chemical Reactions Analysis
DS-1040 Tosylate inhibits human carboxypeptidase N (CPN) in vitro with an IC50 of 3.02 mM . In vivo, DS-1040 Tosylate significantly reduces the microthrombi index at doses of 0.005 mg/kg and greater .Physical And Chemical Properties Analysis
DS-1040 Tosylate is a solid, white to off-white compound . It is soluble in DMSO at 100 mg/mL and in water at ≥ 50 mg/mL .科学研究应用
1. Stroke Treatment Research
DS-1040 Tosylate is being explored as a treatment for acute ischemic stroke. It functions as an inhibitor of the activated thrombin-activatable fibrinolysis inhibitor (TAFIa). Studies have assessed its hemorrhagic risk in a cerebral ischemia/reperfusion model, demonstrating that DS-1040 does not significantly increase cerebral hemorrhage compared to controls, suggesting it may be a safe thrombolytic enhancer with low risk of cerebral hemorrhage (Edo et al., 2016).
2. Pharmacokinetics and Drug-Drug Interactions
Research has been conducted on the safety and pharmacokinetics of DS-1040, particularly in combination with other drugs like aspirin, clopidogrel, and enoxaparin. These studies have found that concomitant administration of DS-1040 with these drugs is safe and well-tolerated, without serious adverse events or significant changes in coagulation parameters (Limsakun et al., 2020).
3. Behavioral Effects in Animal Models
In animal models, specifically embolized rabbits, DS-1040 has shown promising results. It significantly improved behavioral function, suggesting its potential as a treatment for stroke victims (Lapchak, Boitano, & Noguchi, 2016).
4. Oral Formulation and Pharmacodynamics
The safety, pharmacokinetics, and pharmacodynamics of an oral formulation of DS-1040 have been evaluated. This study highlighted the dose-dependent inhibition of TAFIa activity and supported further clinical development of oral DS-1040 (Zhou et al., 2019).
5. Fibrinolytic Potential and Thrombosis Treatment
DS-1040's role in fibrinolysis and its potential for treating thrombotic diseases have been investigated. It exhibits potent, selective inhibition of TAFIa and enhances fibrinolytic activity, suggesting it could be useful in treating thrombotic diseases with a minimal risk of bleeding (Noguchi et al., 2018).
安全和危害
未来方向
属性
IUPAC Name |
(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2.C7H8O3S/c1-12-4-6-15(7-5-12)19-10-14(18-11-19)9-13(16(20)21)3-2-8-17;1-6-2-4-7(5-3-6)11(8,9)10/h10-13,15H,2-9,17H2,1H3,(H,20,21);2-5H,1H3,(H,8,9,10)/t12?,13-,15?;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUWOXSXOMMLGF-JYGFLIHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2C=C(N=C2)CC(CCCN)C(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(CC1)N2C=C(N=C2)C[C@H](CCCN)C(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DS-1040 Tosylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。